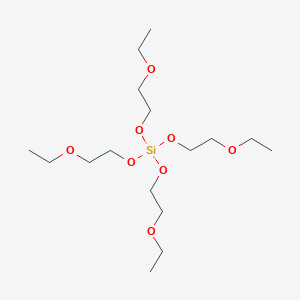
Sodium 3-chlorobenzoate
Vue d'ensemble
Description
Sodium 3-chlorobenzoate is a chemical compound that is related to various sodium salts of chlorinated benzoic acids. While the provided papers do not directly discuss sodium 3-chlorobenzoate, they do provide insights into similar compounds such as sodium chlorate (NaClO3) and sodium chlorobenzoates with different positions and numbers of chlorine substituents on the benzene ring . These compounds are used in various applications, including as herbicides, disinfectants, and in the synthesis of other chemicals.
Synthesis Analysis
The synthesis of sodium chlorobenzoates can be inferred from the general practices of synthesizing sodium salts of organic acids. Typically, this involves a neutralization reaction between the acid form of the compound (chlorobenzoic acid) and a sodium base, such as sodium hydroxide or sodium carbonate. The papers provided do not detail the synthesis of sodium 3-chlorobenzoate specifically, but they do mention the use of sodium chlorite as an oxidant in chemical reactions, which could be a part of a synthesis pathway for related compounds .
Molecular Structure Analysis
The molecular structure of sodium 3-chlorobenzoate can be deduced to some extent from the structures of related compounds. For example, the crystal structures of sodium 2-amino-3,5-dichlorobenzoate and sodium 3,4-diaminobenzoate have been determined by X-ray diffraction, showing how sodium ions coordinate with the carboxylate group of the benzoate anion . These structures provide a basis for understanding how the sodium ion might interact with the chlorobenzoate anion in sodium 3-chlorobenzoate.
Chemical Reactions Analysis
Sodium chlorobenzoates may participate in various chemical reactions, particularly as intermediates in organic synthesis. The papers discuss the use of sodium chlorite in oxidation reactions, which suggests that sodium chlorobenzoates could potentially be involved in redox processes or serve as substrates for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium 3-chlorobenzoate can be inferred from studies on similar compounds. For instance, the volumetric properties of sodium chlorobenzoates in different solvent mixtures have been investigated, providing insight into solute-solvent interactions and the effects of substituents and solvents on the behavior of these compounds in solution . Additionally, the stability and solubility of sodium chlorite are discussed, which may have parallels to the stability and solubility characteristics of sodium 3-chlorobenzoate .
Applications De Recherche Scientifique
1. Environmental and Health Impact Studies
Sodium chlorate, a relative compound to Sodium 3-chlorobenzoate, has been extensively studied for its environmental and health impacts. It is used as a non-selective herbicide and a major byproduct in water disinfection. Research indicates that Sodium chlorate generates reactive oxygen species and induces oxidative damage in human erythrocytes, suggesting potential health risks upon exposure (Ali, Ahmad, & Mahmood, 2016). Another study reported that Sodium chlorate causes significant DNA damage in a dose-dependent manner in the rat intestine, highlighting its genotoxicity (Ali, Ansari, Arif, & Mahmood, 2017).
2. Analytical and Chemical Properties
Research has focused on the analytical and chemical properties of sodium chlorobenzoates, including Sodium 3-chlorobenzoate. Studies include measurements of densities and molar volumes in different solvents, providing insights into its solubility and interaction with other compounds (Li, Hu, & Lin, 1999). Another study examined the volumetric properties of sodium chlorobenzoate in dimethylformamide-water mixtures, contributing to a better understanding of its behavior in mixed solvent systems (Shu, 1999).
3. Material Science Applications
In the field of material science, sodium chlorobenzoates are investigated for their potential as crystallization promoters. A study showed that sodium /b o/-chlorobenzoate (SOCB) significantly affects the crystallization rates of certain polymers, indicating its utility in material processing and manufacturing (Legras, Bailly, Daumerie, Dekoninck, Mercier, Zichy, & Nield, 1984).
4. Photodegradation Studies
Research on the photodecomposition of chlorobenzoic acids, including those of sodium salts, has shown that UV irradiation can lead to the replacement of chlorine by hydroxyl and hydrogen, forming hydroxybenzoic acids and benzoic acid. This indicates potential applications in environmental remediation and organic chemistry (Crosby & Leitis, 1969).
Safety And Hazards
Sodium 3-chlorobenzoate should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
sodium;3-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEXXBRYIMMSRF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635393 | |
| Record name | Sodium 3-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-chlorobenzoate | |
CAS RN |
17264-88-9 | |
| Record name | Benzoic acid, 3-chloro-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017264889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-chloro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 3-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide](/img/structure/B91920.png)









